molecular formula C14H14O4 B073374 Lomatin CAS No. 1147-25-7

Lomatin

Cat. No. B073374
CAS RN: 1147-25-7
M. Wt: 246.26 g/mol
InChI Key: UJSHBYQGQRPVNO-UHFFFAOYSA-N
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Description

Lomatin is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolone derivatives and has shown promising results in various studies.

Scientific Research Applications

Mass Spectra Analysis

Lomatin's fragmentation behavior and its derivatives were studied, revealing two distinct fragmentation pathways: one leading to the aromatization of the chroman ring and the other to its fission. This aligns with observations by other researchers and suggests probable fragmentation mechanisms (Shipchandler & Soine, 1968).

Absolute Configuration Determination

Research has determined the absolute configuration of lomatin C-3′ esters as (R) by exciton chirality in the infrared region and chemical correlation. This was confirmed through a single crystal X-ray study of acetyllomatin, establishing its importance in structural analysis (Buendía-Trujillo et al., 2014).

Chemical Composition Studies

Lomatin was analyzed as part of a study comparing the chemical composition of different plant roots. This study highlights the distinct chemical identities of these plants, emphasizing lomatin's unique chemical profile (Seshadri & Sood, 1967).

Structural Analysis of Dimers

An investigation into the structure of dimers formed from lomatin revealed specific spectral evidence of benzodipyran units rearrangement. This research contributes to understanding the chemical reactions and potential applications of lomatin in various fields (Kamat et al., 1976).

Enantioselective Total Synthesis

The highly enantioselective synthesis of (-)-(3'S)-lomatin from 7-hydroxycoumarin showcases the potential for efficient and precise synthetic routes, crucial for pharmaceutical and chemical research (Page et al., 2009).

properties

IUPAC Name

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHBYQGQRPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346516
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomatin

CAS RN

1147-25-7
Record name (±)-Lomatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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